molecular formula C10H11BrF2 B14279192 (4-Bromo-4,4-difluorobutyl)benzene CAS No. 134134-61-5

(4-Bromo-4,4-difluorobutyl)benzene

Cat. No.: B14279192
CAS No.: 134134-61-5
M. Wt: 249.09 g/mol
InChI Key: WZHFYXFIMHCBJB-UHFFFAOYSA-N
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Description

(4-Bromo-4,4-difluorobutyl)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₁BrF₂ and a molecular weight of 249.11 g/mol. The structure consists of a benzene ring attached to a four-carbon butyl chain, where the terminal carbon (C4) bears one bromine and two fluorine atoms. This configuration introduces significant electronic and steric effects due to the electronegativity of fluorine and the polarizability of bromine.

Properties

CAS No.

134134-61-5

Molecular Formula

C10H11BrF2

Molecular Weight

249.09 g/mol

IUPAC Name

(4-bromo-4,4-difluorobutyl)benzene

InChI

InChI=1S/C10H11BrF2/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2

InChI Key

WZHFYXFIMHCBJB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC(F)(F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-4,4-difluorobutyl)benzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of (4-Bromo-4,4-difluorobutyl)benzene may involve large-scale electrophilic aromatic substitution reactions, utilizing bromine and fluorinated butyl intermediates under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-4,4-difluorobutyl)benzene can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .

Mechanism of Action

The mechanism of action of (4-Bromo-4,4-difluorobutyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Characteristics:

  • Fluorination may involve agents like DAST (diethylaminosulfur trifluoride).
  • Physical Properties: The compound is expected to exhibit higher hydrophobicity compared to carboxylic acid analogs (e.g., 4-bromo-4,4-difluorobutyric acid, CAS 147345-36-6) due to the nonpolar benzene ring .
  • Applications: Potential uses include serving as a building block in pharmaceuticals, agrochemicals, or materials science, leveraging bromine as a leaving group and fluorine for metabolic stability .

Comparison with Similar Compounds

Below is a comparative analysis of (4-Bromo-4,4-difluorobutyl)benzene with structurally related halogenated butylbenzenes and derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Highlights
(4-Bromo-4,4-difluorobutyl)benzene C₁₀H₁₁BrF₂ 249.11 Br, 2F on C4 High SN2 reactivity (Br as leaving group); fluorines enhance metabolic stability .
(4-Bromobutyl)benzene C₁₀H₁₃Br 213.11 Br on C4 Standard alkylation agent; used in coupling reactions .
4-Bromo-4-fluorobutylbenzene C₁₀H₁₂BrF 231.10 Br, F on C4 Moderate reactivity; balance of leaving group ability (Br) and steric hindrance (F).
4-Chloro-4,4-difluorobutylbenzene C₁₀H₁₁ClF₂ 204.65 Cl, 2F on C4 Lower reactivity in SN2 (Cl is poorer leaving group vs. Br).
4-Bromo-4,4-difluorobutyric acid C₄H₅BrF₂O₂ 211.98 Br, 2F on C4; carboxylic acid Polar, acidic; used in peptide synthesis or drug intermediates .

Key Findings:

Electronic Effects: The presence of two fluorines in (4-Bromo-4,4-difluorobutyl)benzene increases electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-bromo-4-fluorobutylbenzene). This enhances stability against nucleophilic attack but may reduce Br’s leaving group efficiency . In contrast, (4-Bromobutyl)benzene lacks fluorine, making it more reactive in SN2 reactions due to reduced steric hindrance .

Applications :

  • (4-Bromo-4,4-difluorobutyl)benzene is suited for applications requiring both halogen exchange (Br) and stability (F), such as fluorinated drug candidates.
  • (4-Bromobutyl)benzene is more commonly used in simpler alkylation or cross-coupling reactions .

Comparative Stability: Fluorinated derivatives exhibit higher thermal and oxidative stability than non-fluorinated analogs. For example, (4-Bromo-4,4-difluorobutyl)benzene is expected to resist degradation better than (4-Bromobutyl)benzene under electron bombardment, as fluorinated compounds often exhibit lower electron-stimulated desorption (ESD) yields .

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